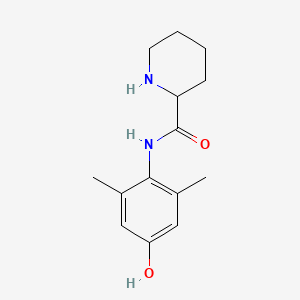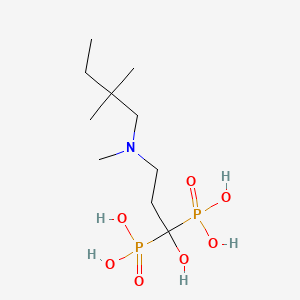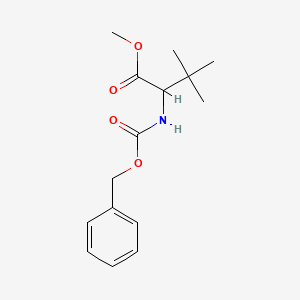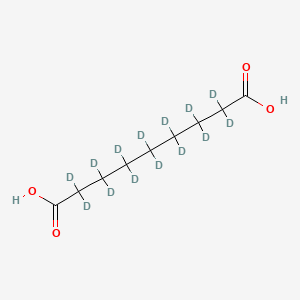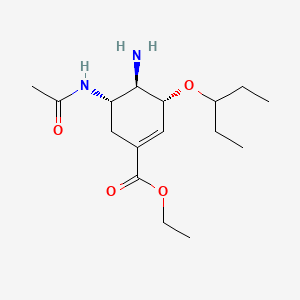
4-N-Desacetyl-5-N-acetyl Oseltamivir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Desacetyl-5-N-acetyl Oseltamivir is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. This compound is often studied as an impurity or metabolite of Oseltamivir, providing insights into the drug’s metabolism and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir involves multiple steps, starting from Oseltamivir. The process typically includes selective acetylation and deacetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Oseltamivir, with additional steps for the selective modification of functional groups. These methods often involve large-scale reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-N-Desacetyl-5-N-acetyl Oseltamivir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-N-Desacetyl-5-N-acetyl Oseltamivir has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir is closely related to that of Oseltamivir. It inhibits the activity of the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected cells. This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Oseltamivir Carboxylate: The active metabolite of Oseltamivir, responsible for its antiviral effects.
4-N-Desacetyl Oseltamivir: Another metabolite of Oseltamivir, differing by the absence of the acetyl group at the 5-N position
Uniqueness
4-N-Desacetyl-5-N-acetyl Oseltamivir is unique due to its specific structural modifications, which provide valuable insights into the metabolism and potential side effects of Oseltamivir. Its study helps in understanding the complete pharmacological profile of Oseltamivir and improving its therapeutic applications .
Properties
IUPAC Name |
ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYJZMDDOOQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
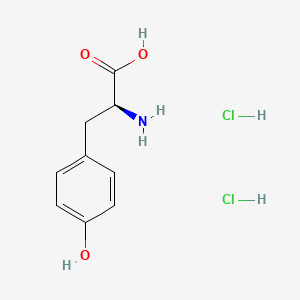

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)
